5-Bromo-3-hydroxypicolinonitrile
CAS No.: 1160936-51-5
Cat. No.: VC4255149
Molecular Formula: C6H3BrN2O
Molecular Weight: 199.007
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1160936-51-5 |
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Molecular Formula | C6H3BrN2O |
Molecular Weight | 199.007 |
IUPAC Name | 5-bromo-3-hydroxypyridine-2-carbonitrile |
Standard InChI | InChI=1S/C6H3BrN2O/c7-4-1-6(10)5(2-8)9-3-4/h1,3,10H |
Standard InChI Key | STXULMQDCFXASR-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1O)C#N)Br |
Introduction
Structural Identification and Physicochemical Properties
5-Bromo-3-hydroxypicolinonitrile belongs to the picolinonitrile family, characterized by a pyridine ring substituted at positions 3 (hydroxyl), 5 (bromine), and 2 (nitrile). Its IUPAC name, 5-bromo-3-hydroxypyridine-2-carbonitrile, reflects this substitution pattern. Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 199.00 g/mol | |
Density | 1.8±0.1 g/cm³ | |
Boiling Point | 238.0±35.0 °C at 760 mmHg | |
Melting Point | Not reported | - |
SMILES Notation | Brc1cnc(c(c1)O)C#N |
The compound’s planar pyridine ring facilitates π-π stacking interactions, while the electron-withdrawing nitrile and bromine groups enhance electrophilic reactivity. The hydroxyl group at position 3 contributes to hydrogen bonding, influencing solubility in polar solvents like methanol and dimethylformamide (DMF) .
Synthetic Pathways and Optimization
Nucleophilic Aromatic Substitution
The primary synthesis route involves selective nucleophilic aromatic substitution (SNAr) of 5-bromo-3-fluoropicolinonitrile (CAS 886373-28-0). Rogers et al. developed a method using 2-(methylsulfonyl)ethanol as a nucleophile under basic conditions (Scheme 1) :
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Deprotonation: 2-(Methylsulfonyl)ethanol reacts with a base (e.g., KCO) to form an alkoxide.
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Substitution: The alkoxide displaces fluorine at position 3, forming a sulfoxide intermediate.
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Elimination: A second equivalent of base induces β-elimination, yielding 5-bromo-3-hydroxypicolinonitrile.
This method achieves >95% conversion with facile isolation via acidic workup .
Alternative Routes
Patent US4192946A describes bromination strategies for pyridine derivatives, though direct application to this compound is limited . A hypothetical pathway involves bromocyclization of furfurylamine precursors, but this requires validation .
Applications in Medicinal Chemistry
FMN Riboswitch Ligands
5-Bromo-3-hydroxypicolinonitrile is a precursor to T1 analogues, flavin mononucleotide (FMN) riboswitch ligands targeting bacterial pathogens. Key steps include:
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O-Alkylation: Reaction with ethyl 2-bromoacetate forms ethyl 2-((5-bromo-2-cyanopyridin-3-yl)oxy)acetate .
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Cyclization: Deprotonation and annulation yield tricyclic scaffolds for Suzuki-Miyaura couplings .
Agrochemical Intermediates
The bromine atom enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl groups. These derivatives show insecticidal activity, as evidenced by patents on 3-hydroxy-5-halopyridines .
Future Directions
Research gaps include:
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Melting Point Determination: Critical for purification protocols.
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Solubility Profiling: Systematic studies in non-polar solvents.
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Toxicity Studies: Acute and chronic exposure effects.
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